4-(Aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid
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Overview
Description
4-(Aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzenesulfonic acid: is a compound that combines a pyrimidine derivative with a sulfonic acid group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a carbonitrile group on the pyrimidine ring, along with the sulfonic acid group, provides unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)pyrimidine-2-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the pyrimidine ring.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.
The 4-methylbenzenesulfonic acid component is typically introduced through a sulfonation reaction, where toluene is treated with sulfuric acid to form the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
Chemistry
In chemistry, 4-(aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzenesulfonic acid is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a building block for designing enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the pyrimidine ring, which is a common scaffold in many drugs, makes it a candidate for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and ionic interactions, while the carbonitrile group can participate in nucleophilic and electrophilic reactions. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to engage in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Aminomethyl)benzene-1-sulfonic acid: Lacks the carbonitrile group, making it less versatile in certain reactions.
2-Aminopyrimidine-4-carbonitrile: Similar but lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness
4-(Aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
IUPAC Name |
4-(aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H6N4/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-5-1-2-9-6(4-8)10-5/h2-5H,1H3,(H,8,9,10);1-2H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCGKNERZDTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1CN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616775-56-4 |
Source
|
Record name | 4-(aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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